
13,14-Dihydro-15-keto-PGE1
概要
説明
13,14-Dihydro-15-keto-PGE1 is a major metabolite of prostaglandin E1 (PGE1), formed via sequential enzymatic oxidation involving 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin Δ¹³-reductase . Its molecular formula is C₂₀H₃₄O₅, with a stereochemical configuration defined by three stereocenters and an average molecular mass of 354.487 Da . This compound is pharmacologically inactive compared to PGE1 but serves as a critical biomarker for assessing PGE1’s in vivo disposition due to its extended half-life and stability in circulation .
In clinical contexts, this compound is used to monitor PGE1’s pharmacokinetics during therapies for conditions like peripheral arterial disease (PAD) and systemic sclerosis. For instance, after intravenous administration of Prostanit (an NO-donating PGE1 analog), this compound reaches a maximum plasma concentration (Cmax) of 101.44 ± 41.1 ng/mL within 2 minutes in rabbits, followed by rapid elimination (terminal half-life: 11.42 ± 4.6 minutes) .
準備方法
The synthesis of 13,14-Dihydro-15-keto-Prostaglandin E1 typically involves the enzymatic reduction of Prostaglandin E1. The process includes the oxidation of the C15-hydroxy group of Prostaglandin E1 to form 15-keto-Prostaglandin E1, followed by the reduction of the C13,14-double bond to produce 13,14-Dihydro-15-keto-Prostaglandin E1 . Industrial production methods often utilize specific enzymes such as NADPH-dependent carbonyl reductase to facilitate these reactions .
化学反応の分析
Chemical Reactions of 13,14-Dihydro-15-keto-Prostaglandin E1
Types of Reactions
The chemical behavior of 13,14-Dihydro-15-keto-Prostaglandin E1 can be categorized into several types of reactions:
-
Oxidation : This compound can undergo oxidation reactions to form various metabolites, including more polar derivatives.
-
Reduction : It can be reduced to generate compounds like 13,14-Dihydro-Prostaglandin E1, which may exhibit different biological activities.
-
Substitution : Although less common, substitution reactions can occur under specific conditions.
Common Reagents
The typical reagents involved in these reactions include:
-
NADPH for reduction processes.
-
Various oxidizing agents for oxidation reactions.
Biological Activity and Mechanism
Inhibition of Platelet Aggregation
Research indicates that 13,14-Dihydro-15-keto-Prostaglandin E1 exhibits significant biological activity by inhibiting ADP-induced platelet aggregation. This inhibition is crucial in preventing thrombosis and managing cardiovascular diseases.
Key Findings
-
The compound shows an IC50 value of approximately 54 µM for inhibiting platelet aggregation in human platelet-rich plasma, compared to Prostaglandin E1's IC50 of about 40 nM.
-
The efficacy of this inhibition is reported to be around 76.4% relative to Prostaglandin E1.
Compound | IC50 (µg/ml) | Efficacy (%) |
---|---|---|
13,14-Dihydro-15-keto-PGE1 | 10.8 | 76.4 |
Prostaglandin E1 (PGE1) | 8.25 | - |
Nitric Oxide (NO) | 0.52 | - |
Pharmacokinetics
The pharmacokinetic profile of 13,14-Dihydro-15-keto-Prostaglandin E1 reveals that its steady-state plasma concentrations are low (approximately 10 pg/ml), indicating limited circulation but significant biological implications during specific physiological conditions like dialysis.
Variability in Metabolism
Research has shown interindividual variability in the enzymatic reduction of related metabolites, which may influence therapeutic responses to treatments involving Prostaglandins. A study indicated that human liver enzymes can convert inactive intermediates into active metabolites variably among individuals .
科学的研究の応用
Overview
13,14-Dihydro-15-keto-Prostaglandin E1 (13,14-DH-PGE1) is a significant metabolite derived from Prostaglandin E1 (PGE1), known for its diverse biological activities. This compound plays a crucial role in various physiological processes, particularly in modulating inflammation and platelet aggregation. Its applications span across chemistry, biology, medicine, and industry, making it a vital subject of study in scientific research.
Chemistry
- Used to study metabolic pathways of prostaglandins and their derivatives.
- Investigates the enzymatic processes involved in prostaglandin metabolism.
Biology
- Explores its role in platelet aggregation and inflammation modulation.
- Assists in understanding the biochemical pathways related to immune responses.
Medicine
- Potential therapeutic applications in treating conditions associated with platelet aggregation and inflammation.
- Clinical studies have shown its efficacy in managing peripheral occlusive vascular disease and diabetic neuropathy .
Industry
- Utilized in developing pharmaceuticals targeting prostaglandin pathways.
- Important for creating assays to measure prostaglandin levels in biological samples .
Pharmacokinetics
The pharmacokinetics of 13,14-DH-PGE1 are comparable to those reported for healthy volunteers undergoing dialysis. Steady-state plasma concentrations are approximately 10 pg/ml, indicating its low levels but significant biological implications during specific physiological conditions .
Case Studies and Clinical Applications
Recent studies have highlighted the importance of 13,14-DH-PGE1 in clinical settings:
- Vascular Disease Management : Clinical trials have investigated the use of PGE1 and its derivatives for treating vascular diseases with promising outcomes .
- Inflammatory Conditions : Research indicates that the compound may play a role in managing inflammatory responses by modulating cytokine release from immune cells .
作用機序
The mechanism of action of 13,14-Dihydro-15-keto-Prostaglandin E1 involves its interaction with specific receptors on the surface of cells. It inhibits platelet aggregation by modulating the activity of enzymes involved in the production of cyclic AMP (cAMP), a key signaling molecule . The compound also affects the vascular smooth muscle cells, leading to vasodilation and increased blood flow .
類似化合物との比較
Structural and Metabolic Comparisons
Parent Compound: Prostaglandin E1 (PGE1)
- Structural Differences : PGE1 retains a 15-hydroxyl group and a Δ¹³ double bond, both absent in 13,14-dihydro-15-keto-PGE1 due to enzymatic reduction and oxidation .
Pharmacokinetics :
Parameter PGE1 This compound Cmax (ng/mL) 10.8 ± 1.9 101.44 ± 41.1 T1/2 (min) 17.05 ± 2.7 11.42 ± 4.6 Clearance (mL/kg/min) N/A 10–14 - Bioactivity : PGE1 is vasodilatory and antiplatelet, whereas this compound lacks receptor-binding activity, functioning solely as a metabolic tracer .
Intermediate Metabolite: 15-Keto-PGE1
- Metabolic Pathway : 15-Keto-PGE1 is the immediate precursor to this compound, formed via 15-PGDH-mediated oxidation of PGE1. It retains the Δ¹³ double bond but lacks the 15-hydroxyl group .
- Stability : 15-Keto-PGE1 is highly unstable in vivo, with a half-life <5 minutes in human plasma, compared to 25–34 minutes for this compound in beagles .
Analog: 13,14-Dihydro-15(R)-PGE1
- Structural Variation : This analog has an unnatural R-configuration at C-15 instead of the S-configuration in this compound. This stereochemical difference reduces its metabolic clearance and alters receptor interactions .
- Functional Impact : The R-configuration diminishes vasoactive effects, making it less relevant in clinical monitoring compared to the natural metabolite .
Functional and Analytical Comparisons
Cross-Reactivity in Immunoassays
This compound exhibits minimal cross-reactivity (<0.19%) in PGE1-specific ELISA kits, ensuring specificity in quantifying intact PGE1. In contrast, 15-keto-PGE1 and 13,14-dihydro-PGE1 show higher cross-reactivity (1.15% and 1.5%, respectively) .
Role in Disease Biomarker Panels
- Atherosclerosis: In ApoE knockout mice, this compound serves as a surrogate marker for PGE1, correlating with reduced atherosclerotic lesions when combined with delta-5 desaturase inhibitors .
- Kidney Inflammation : Celecoxib (a COX-2 inhibitor) suppresses this compound levels in LPS-induced kidney inflammation, unlike resveratrol, which elevates its concentration .
Pharmacometabolomic Profiling
Compared to other prostaglandin metabolites (e.g., 13,14-dihydro-15-keto-PGE2 and 6-keto-PGF1α), this compound demonstrates unique kinetic properties:
生物活性
13,14-Dihydro-15-keto-Prostaglandin E1 (13,14-DH-PGE1) is a significant metabolite derived from Prostaglandin E1 (PGE1), a group of physiologically active lipid compounds. This compound plays a crucial role in various biological processes, particularly in the modulation of inflammation and platelet aggregation. Understanding its biological activity is essential for exploring its potential therapeutic applications.
- Chemical Formula : C20H34O5
- CAS Number : 5094-14-4
- Molecular Weight : 350.48 g/mol
13,14-DH-PGE1 primarily targets human platelets and neutrophils, influencing their function in the immune response and hemostasis. The compound is known to inhibit ADP-induced platelet aggregation, which is a critical process in preventing thrombosis. Its mechanism involves:
- Weak Inhibition : It exhibits weak inhibitory effects on platelet aggregation with an IC50 value of approximately 54 µM in human platelet-rich plasma (PRP) compared to PGE1's IC50 of 40 nM .
- Biochemical Pathway : The compound is synthesized through the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase, following the action of 15-hydroxyprostaglandin dehydrogenase .
Inhibition of Platelet Aggregation
Research indicates that 13,14-DH-PGE1 is the only PGE1 metabolite that significantly inhibits ADP-induced platelet aggregation. In a study involving healthy volunteers, it demonstrated an efficacy of about 76.4% relative to PGE1 . This inhibition is vital for therapeutic strategies aimed at managing cardiovascular diseases.
Compound | IC50 (µg/ml) | Efficacy (%) |
---|---|---|
13,14-DH-PGE1 | 10.8 | 76.4 |
Prostaglandin E1 (PGE1) | 8.25 | - |
Nitric Oxide (NO) | 0.52 | - |
Synergistic Effects
The compound exhibits synergistic effects when combined with nitric oxide (NO), enhancing its antiplatelet activity. This interaction suggests potential clinical relevance in developing combination therapies for conditions requiring platelet inhibition .
Pharmacokinetics
The pharmacokinetics of 13,14-DH-PGE1 are similar to those reported for healthy volunteers undergoing dialysis. The steady-state plasma concentrations are approximately 10 pg/ml, indicating its low levels in circulation but significant biological implications during specific physiological conditions .
Clinical Applications and Case Studies
While primarily studied for its role in platelet aggregation, there are emerging applications in treating vascular diseases and inflammatory conditions. Clinical trials have explored the use of PGE1 and its derivatives in managing peripheral occlusive vascular disease and diabetic neuropathy with promising outcomes .
Case Study: Lipo-PGE1
A modified form of PGE1, known as Lipo-PGE1, has shown effectiveness in treating diabetic neuropathy and leg ulcers with minimal side effects compared to traditional formulations . This highlights the potential for derivatives like 13,14-DH-PGE1 to be developed further for therapeutic use.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for detecting and quantifying 13,14-Dihydro-15-keto-PGE1 in biological samples?
this compound can be quantified using enzyme-linked immunosorbent assays (ELISAs) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- ELISA : Commercial kits (e.g., ab133024) are available but require validation due to cross-reactivity with structurally similar prostaglandins. For instance, this compound exhibits 0.19% cross-reactivity in PGE1-targeted ELISA kits, necessitating confirmatory methods like LC-MS/MS to avoid false positives .
- LC-MS/MS : This method offers higher specificity and is used to measure this compound as a surrogate marker for unstable PGE1 in eicosanoid profiling studies. For example, multiple reaction monitoring (MRM) with a TSQ Vantage Triple Quadrupole LC/MS system has been successfully employed in preclinical models .
Q. How does this compound relate to PGE1 metabolism, and what experimental models are suitable for studying its formation?
this compound is the stable metabolite of PGE1, formed via sequential enzymatic oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin Δ¹³-reductase.
- In vivo models : Pulmonary circulation is a key site for PGE1 inactivation to this compound, as demonstrated in patients with arterial occlusive disease. Blood or tissue samples collected post-PGE1 infusion can be analyzed to track metabolite kinetics .
- In vitro systems : Isolated enzyme assays using recombinant 15-PGDH or cell-based systems (e.g., lung endothelial cells) can mechanistically study the conversion pathway .
Q. What are the challenges in distinguishing this compound from other prostaglandin metabolites in complex biological matrices?
Cross-reactivity and structural similarity to other prostaglandins (e.g., PGE2, 15-keto-PGE1) pose significant challenges:
-
Cross-reactivity data :
Advanced Research Questions
Q. How can researchers design experiments to investigate the role of this compound in inflammatory or vascular diseases?
Apply the PICO framework to structure the study:
- Population : Disease-specific models (e.g., ApoE knockout mice for atherosclerosis).
- Intervention : Pharmacological modulation of PGE1 metabolism (e.g., delta-5 desaturase inhibitors to alter precursor availability).
- Comparison : Wild-type controls or co-treatment with COX-2 inhibitors (e.g., celecoxib).
- Outcome : Quantify this compound levels alongside downstream biomarkers (e.g., 6-keto-PGF1α for PGI2) using MRM-based LC-MS/MS .
Q. How should researchers interpret contradictory data when this compound levels do not correlate with expected PGE1 activity?
Contradictions may arise from:
- Compensatory pathways : Upregulation of alternative eicosanoids (e.g., 15-HETrE) under enzyme inhibition, as seen with compound-326 treatment in mice .
- Tissue-specific metabolism : Differential metabolite accumulation in organs (e.g., kidneys vs. plasma) due to localized enzyme expression .
Solution : Perform longitudinal sampling and multi-omics integration (e.g., lipidomics + transcriptomics) to contextualize metabolite dynamics .
Q. What methodological considerations are critical for longitudinal studies tracking this compound in chronic disease models?
- Sample stability : Use protease inhibitors and immediate freezing (-80°C) to prevent ex vivo prostaglandin degradation.
- Normalization : Adjust for hemodilution effects in plasma by measuring creatinine or albumin concurrently.
- Data validation : Include spike-and-recovery experiments in biological matrices to confirm assay accuracy .
Q. How can the FINER criteria be applied to evaluate the feasibility of a study on this compound’s role in reproductive disorders?
- Feasible : Access to clinical cohorts with unexplained infertility or recurrent miscarriage, where prostaglandin dysregulation is implicated .
- Interesting : Link metabolite levels to endometrial receptivity markers (e.g., integrin αVβ3).
- Novel : Explore uncharacterized interactions with prostaglandin receptors (e.g., DP receptor binding assays) .
- Ethical : Adhere to institutional review boards for human sample collection.
- Relevant : Align with therapeutic goals for improving assisted reproductive technologies .
特性
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-17,19,23H,2-14H2,1H3,(H,24,25)/t16-,17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUVSQMTLOYKTR-ZHALLVOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311666 | |
Record name | 13,14-Dihydro-15-keto-PGE1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5094-14-4 | |
Record name | 13,14-Dihydro-15-keto-PGE1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5094-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13,14-Dihydro-15-ketoprostaglandin E1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13,14-Dihydro-15-keto-PGE1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15-OXODIHYDROPROSTAGLANDIN E1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3I99MYM0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。